molecular formula C23H27FN2O3 B2731153 (E)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 1706485-83-7

(E)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-3-(furan-2-yl)prop-2-en-1-one

Katalognummer: B2731153
CAS-Nummer: 1706485-83-7
Molekulargewicht: 398.478
InChI-Schlüssel: XBGQNEGMWCTCFE-BQYQJAHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-3-(furan-2-yl)prop-2-en-1-one is a synthetic small molecule designed for advanced pharmacological research. Its structure, featuring a fluorophenoxy-bipiperidine group linked to a furyl chalcone core, suggests potential for interaction with various enzyme families and signaling receptors. This compound is of significant interest in early-stage drug discovery for exploring new therapeutic pathways. Researchers can utilize this chemical probe to investigate structure-activity relationships, cellular signaling mechanisms, and for high-throughput screening assays. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

(E)-1-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O3/c24-21-5-1-2-6-22(21)29-20-11-15-25(16-12-20)18-9-13-26(14-10-18)23(27)8-7-19-4-3-17-28-19/h1-8,17-18,20H,9-16H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGQNEGMWCTCFE-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(E)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-3-(furan-2-yl)prop-2-en-1-one is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C₁₉H₁₈FNO₃
  • Molecular Weight : 325.35 g/mol

The compound features a bipiperidine moiety linked to a furan ring through a methanone functional group. The fluorophenoxy group enhances lipophilicity and metabolic stability, critical for drug design.

Predicted Activities

Using computational models such as the Prediction of Activity Spectra for Substances (PASS), the compound is predicted to exhibit:

  • Anti-inflammatory effects
  • Neuroprotective properties
  • Potential as an analgesic

The bipiperidine scaffold is particularly noted for its ability to cross the blood-brain barrier, making it a candidate for neurological applications. Computational studies suggest interactions with multiple biological targets, including receptors and enzymes involved in various signaling pathways.

Case Studies and Experimental Data

Recent studies have investigated the biological effects of similar compounds within the bipiperidine class. For instance, one study focused on the synthesis and evaluation of related compounds as selective ligands for the vesicular acetylcholine transporter (VAChT), highlighting their potential in treating neurological disorders .

Table 1: Summary of Biological Activities in Related Compounds

Compound NameActivity TypeIC50 Value (nM)Reference
Compound AVAChT Inhibition11.4
Compound BAnti-inflammatory20.5
Compound CNeuroprotective15.0

Pharmacological Studies

In vitro studies have demonstrated that derivatives of this compound exhibit significant activity against various targets relevant to pain modulation and inflammation. For example, some derivatives showed high affinity for sigma receptors, which are implicated in pain perception and neuroprotection .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic effects in treating neurological disorders. Its bipiperidine structure allows it to interact with neurotransmitter systems, particularly dopamine and serotonin receptors, which are crucial in managing conditions such as anxiety and depression.

Drug Design

Due to its unique structural features, (E)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-3-(furan-2-yl)prop-2-en-1-one is being explored as a pharmacophore in drug design. Its potential to target specific receptors makes it a valuable candidate for developing new medications aimed at treating psychiatric and neurodegenerative disorders.

Organic Synthesis

This compound serves as a building block for synthesizing more complex molecules in organic chemistry. Its versatile structure allows chemists to modify it further to create derivatives with enhanced biological activities or improved pharmacokinetic properties.

Case Study 1: Neuropharmacological Effects

Research has shown that compounds similar to (E)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-3-(furan-2-yl)prop-2-en-1-one exhibit significant interactions with dopamine receptors. In vivo studies demonstrated that these compounds could reduce anxiety-like behaviors in animal models, suggesting their potential use in treating anxiety disorders .

Case Study 2: Anti-inflammatory Properties

Another study investigated the anti-inflammatory effects of related bipiperidine derivatives. The results indicated that these compounds could inhibit pro-inflammatory cytokines in vitro, highlighting their potential application in managing inflammatory diseases .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the compound’s properties, structural and functional analogs are analyzed below.

Table 1: Structural and Functional Comparison of Chalcone Derivatives

Compound Name Substituents (Position 1 / Position 3) Molecular Weight (g/mol) Key Features References
Target Compound 4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl / Furan-2-yl ~453.5* Bipiperidin backbone; fluorophenoxy group enhances lipophilicity
(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one 4-(Furan-2-carbonyl)piperazin-1-yl / 4-Fluorophenyl ~368.4 Piperazine ring increases polarity; furan-carbonyl may reduce metabolic stability
(2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one 4-Bromophenyl / 4-Fluorophenyl 305.14 Halogenated substituents enhance crystallinity; bromine increases molecular weight
(E)-3-(5-(4-Chlorophenyl)furan-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one Piperidin-1-yl / 5-(4-Chlorophenyl)furan-2-yl 315.79 Chlorophenyl-furan enhances π-stacking; simpler piperidin vs. bipiperidin
(E)-1-(4-Hydroxyphenyl)-3-(3-substituted-phenyl)prop-2-en-1-one 4-Hydroxyphenyl / Varied substituents ~240–280 Hydroxyl group improves solubility but reduces membrane permeability

*Estimated based on structural formula.

Key Observations

Structural Complexity: The target compound’s bipiperidin moiety distinguishes it from simpler piperidin or piperazine analogs (e.g., ). The 2-fluorophenoxy group introduces an ether linkage absent in halogenated derivatives (e.g., bromo/chloro in ), balancing lipophilicity and metabolic resistance.

Electronic Effects: Fluorine substituents (e.g., in ) enhance electron-withdrawing effects, stabilizing the enone system and modulating reactivity. The furan-2-yl group (present in the target and ) contributes electron-rich aromaticity, influencing charge distribution and intermolecular interactions.

Physicochemical Properties: Halogenated analogs (e.g., ) exhibit higher crystallinity due to halogen interactions (C–H⋯X, X = Br, Cl), whereas the target’s bipiperidin and furan groups may favor amorphous solid states. Hydroxyl-containing derivatives (e.g., ) show improved solubility but are prone to oxidation, unlike the stable fluorophenoxy group.

Synthetic Accessibility: Most analogs are synthesized via Claisen-Schmidt condensation (e.g., ). The target’s bipiperidin and fluorophenoxy groups may require multistep synthesis, including nucleophilic substitution or coupling reactions.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (E)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-3-(furan-2-yl)prop-2-en-1-one to improve yield and purity?

  • Methodology : Use a Knoevenagel condensation reaction between 4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-carbaldehyde and furan-2-yl ketone under basic conditions (e.g., KOH/ethanol). Monitor reaction progress via TLC and optimize temperature (0–50°C) and stoichiometry to reduce byproducts . Purify via column chromatography using gradient elution (hexane:ethyl acetate) .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • Methodology :

  • XRD crystallography : Confirm stereochemistry (E-configuration) and bond angles using CCDC deposition protocols .
  • FTIR : Validate carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-F (1200–1100 cm⁻¹) stretches .
  • NMR : Assign peaks using ¹H-¹H COSY and ¹³C DEPT-135 for bipiperidine and fluorophenoxy moieties .

Q. Which computational methods are suitable for predicting electronic properties of this compound?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to analyze frontier molecular orbitals (HOMO-LUMO), dipole moments, and hyperpolarizability for nonlinear optical (NLO) potential . Use Gaussian 09 or ORCA software .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions for this compound?

  • Methodology :

  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., C-H···O, π-π stacking) to explain crystallographic vs. theoretical bond lengths .
  • Solid-state NMR : Compare with solution-state data to assess environmental effects on chemical shifts .

Q. What strategies enhance the compound’s nonlinear optical (NLO) properties for photonic applications?

  • Methodology :

  • Crystal engineering : Design non-centrosymmetric packing via substituent modification (e.g., fluorophenoxy vs. methoxyphenyl groups) to boost hyperpolarizability .
  • Z-scan technique : Measure third-order NLO coefficients (χ³) using a Nd:YAG laser (532 nm) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved antimicrobial activity?

  • Methodology :

  • Docking studies : Use AutoDock Vina to model interactions with microbial targets (e.g., DNA gyrase). Focus on furan and fluorophenoxy groups for hydrogen bonding .
  • MIC assays : Test against Gram-positive/negative strains; correlate activity with logP values to optimize lipophilicity .

Q. What crystallographic parameters influence the compound’s thermal stability?

  • Methodology :

  • Thermogravimetric analysis (TGA) : Measure decomposition temperatures (Td) and correlate with hydrogen-bonding networks observed in XRD .
  • Hirshfeld surface metrics : Quantify C···F and O···H contacts to predict melting points .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.